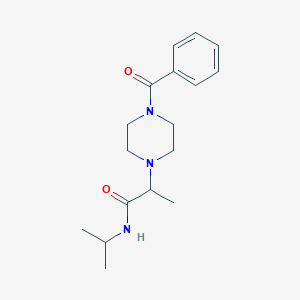![molecular formula C25H27N3O6S B256106 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B256106.png)
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide have been studied in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have potential neuroprotective effects, particularly in the area of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential biological activity. This compound has been shown to have potential applications in cancer research and neurodegenerative disease research. However, one limitation of using this compound in lab experiments is its complex chemical structure, which may make it difficult to synthesize and study.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is the study of this compound's potential applications in other areas of scientific research, such as cardiovascular disease research. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of cancer and neurodegenerative diseases. Finally, future studies could focus on the development of more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide involves several steps. The first step is the synthesis of 2-amino-4,5-dimethoxybenzoic acid. This is followed by the synthesis of 5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-amine. The final step involves the reaction of these two compounds with 3,4,5-triethoxybenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to have potential biological activity, particularly in the area of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
Produktname |
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide |
|---|---|
Molekularformel |
C25H27N3O6S |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C25H27N3O6S/c1-5-31-19-11-16(12-20(32-6-2)23(19)33-7-3)24(30)28-25-27-22(14(4)35-25)15-8-9-18-17(10-15)26-21(29)13-34-18/h8-12H,5-7,13H2,1-4H3,(H,26,29)(H,27,28,30) |
InChI-Schlüssel |
JWTKMMVLGLEWGF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC4=C(C=C3)OCC(=O)N4 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC4=C(C=C3)OCC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)



![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)

![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256049.png)